Milbemectin A4
Description
Contextualization of Milbemycins within Macrocyclic Lactone Chemistry
Milbemectin (B10764950) A4 belongs to the milbemycin group, which are members of the larger class of macrocyclic lactones. nih.gov These structurally complex compounds are naturally produced by soil-dwelling fungi of the genus Streptomyces. nih.gov The milbemycins, along with the closely related avermectins, are characterized by a large macrocyclic lactone ring. nih.govcabidigitallibrary.org A key distinguishing feature of the milbemycins compared to the avermectins is the absence of a disaccharide substituent at the C-13 position. cabidigitallibrary.org The milbemycin structure is a 16-membered macrocyclic lactone that includes a spiroketal ring system. cabidigitallibrary.org Milbemectin A4 is specifically the dominant analogue with a 25-ethyl substituent. bioaustralis.com
The macrocyclic lactones, including both milbemycins and avermectins, are known for their potent biological activities, particularly as parasiticides against a wide range of nematodes and arthropods. nih.gov Their mode of action involves acting as allosteric agonists of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the target organisms. caymanchem.comglpbio.comsmolecule.com
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C32H46O7 | bioaustralis.comcaymanchem.com |
| Molecular Weight | 542.7 g/mol | bioaustralis.comcaymanchem.com |
| CAS Number | 51596-11-3 | bioaustralis.comcaymanchem.com |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | bioaustralis.comglpbio.com |
| Purity | >95% by HPLC | bioaustralis.comlancetechltd.com |
Historical Perspective of this compound Discovery and Research Trajectory
The discovery of the milbemycins dates back to 1967 when a metabolite mixture, designated B-41, was found to have significant acaricidal activity. cabidigitallibrary.org This initial discovery was made by A. Aoki at Hokkai Sankyo from the fermentation of an actinomycete. cabidigitallibrary.org It was later, in 1972, that H. Mishima and his team successfully elucidated the structure of one of the metabolites within B-41, which was subsequently named 'milbemycin'. cabidigitallibrary.org The producing organism was identified as Streptomyces hygroscopicus subsp. aureolacrimosus. bioaustralis.comcaymanchem.comymaws.com Another producing strain, Streptomyces bingchenggensis, was discovered later. nih.gov
Initial research focused on the isolation and characterization of the various milbemycin compounds produced during fermentation. bioaustralis.com this compound was identified as a major component of the milbemycin complex. cabidigitallibrary.org Subsequent research efforts were directed towards improving the production yield through fermentation optimization and strain improvement. nih.gov A significant portion of the research has also been dedicated to understanding the potent insecticidal and acaricidal properties of these compounds. bioaustralis.comcaymanchem.com
This compound as a Component of Milbemectin Formulations
Commercial formulations of the insecticide and acaricide known as milbemectin are typically a mixture of Milbemectin A3 and this compound. biomol.comresearchgate.net In these mixtures, this compound is the predominant component, generally constituting about 70% of the mixture, with Milbemectin A3 making up the remaining 30%. smolecule.combiomol.comresearchgate.net These formulations are used in agriculture to control mites and other pests on a variety of crops. fujifilm.com
The combination of Milbemectin A3 and A4 has been shown to be effective against a range of agricultural pests. glpbio.com Research has also led to the development of semi-synthetic derivatives of the A3/A4 mixture, such as milbemycin oxime, which is used in veterinary medicine. nih.govresearchgate.netcabidigitallibrary.org The specific ratio of A4 to A3 is an important factor for the biological activity of the resulting product. researchgate.net
Table 2: Common Components of Milbemectin Formulations
| Component | Typical Percentage in Mixture | Source |
|---|---|---|
| This compound | ~70% | smolecule.combiomol.comresearchgate.net |
| Milbemectin A3 | ~30% | smolecule.combiomol.com |
Structure
2D Structure
Properties
IUPAC Name |
6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIAWLUULBIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Biosynthesis, and Production Research of Milbemectin A4
Microbial Origin from Streptomyces hygroscopicus Strains
Milbemectin (B10764950) A4 is a natural product derived from the fermentation of specific soil bacteria. smolecule.com The producing organisms belong to the genus Streptomyces, which is well-known for its ability to synthesize a wide array of secondary metabolites, including many clinically and agriculturally important compounds.
The primary producer of milbemycins, including Milbemectin A4, is the actinomycete Streptomyces hygroscopicus subsp. aureolacrimosus. natur-sim.comherts.ac.uk The original strain, SANK 60576, was isolated from a soil sample collected in Hokkaido, Japan. cabidigitallibrary.org This subspecies was distinguished from typical S. hygroscopicus strains by characteristics such as its dark yellowish growth color and the formation of golden yellow exudate on its aerial mycelium. cabidigitallibrary.org While S. hygroscopicus subsp. aureolacrimosus is the original and most cited source, other species such as Streptomyces bingchenggensis have also been identified and are now used as significant industrial producers of milbemycins. researchgate.netnih.gov
| Producing Microorganism | Key Characteristics/Notes | References |
| Streptomyces hygroscopicus subsp. aureolacrimosus | Original producing strain (SANK 60576) isolated from soil in Japan. | natur-sim.comherts.ac.ukcabidigitallibrary.org |
| Streptomyces bingchenggensis | A significant industrial producer of milbemycins, subject to extensive genetic engineering for yield improvement. | researchgate.netnih.govasm.org |
| Streptomyces avermitilis | Primarily an avermectin (B7782182) producer, it has been engineered as a heterologous host for milbemycin production. | herts.ac.uknih.gov |
Biosynthetic Pathways and Genetic Regulation of this compound
The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes. The entire set of genes responsible for this production is organized into a biosynthetic gene cluster (BGC), often referred to as the "mil cluster". researchgate.netasm.org
The formation of the milbemycin backbone is catalyzed by four giant Type I polyketide synthases (MilA1, MilA2, MilA3, and MilA4). asm.org These enzymes assemble the polyketide chain from simple carboxylic acid precursors. Following the creation of the macrocyclic structure, a series of tailoring enzymes modify it to produce the final this compound molecule. One of the final steps in the pathway is the bioconversion of a precursor, milbemycin beta6, into this compound. nih.gov Research indicates that two separate pathways may exist for this conversion, differing in the sequence of furan (B31954) ring formation and C-5 keto reduction. nih.gov
Key tailoring enzymes and their functions have been identified through genetic and biochemical studies.
| Enzyme | Enzyme Family | Function in Milbemycin Biosynthesis | References |
| MilA1, MilA2, MilA3, MilA4 | Polyketide Synthases (PKSs) | Catalyze the assembly of the milbemycin polyketide backbone. | asm.org |
| MilE | Cytochrome P450 (CYP171 family) | Responsible for the furan ring formation between C6 and C8a, converting β-family milbemycins into A-series milbemycins like A3 and A4. | researchgate.netnih.gov |
| MilF | C5-keto reductase | Catalyzes the reduction of the C5-keto group. | researchgate.net |
| Cyp41 | Cytochrome P450 (CYP268 family) | Involved in the biosynthesis of by-products milbemycin α9/α10. Its deletion eliminates these by-products, increasing the A3/A4 yield. | researchgate.netnih.gov |
| MilR | Transcriptional Regulator | A pathway-specific activator essential for the transcription of the milbemycin biosynthetic genes. | researchgate.net |
Due to the commercial value of milbemycins, significant research has been dedicated to improving production titers. Strategies range from classical strain mutation and medium optimization to advanced metabolic and genetic engineering.
One approach involves optimizing the fermentation medium. Using response surface methodology, researchers identified that concentrations of yeast extract, soybean flour, CaCO3, FeSO4, and KH2PO4 significantly affect yield. ajol.info This optimization led to a 2.61-fold increase in milbemycin production in a mutant S. bingchenggensis strain. ajol.info
Genetic engineering has proven highly effective. In one strategy, the milbemycin biosynthetic genes were introduced into the high-producing S. avermitilis strain. Subsequent knockout of the gene for the C5-O-methyltransferase (AveD), an enzyme native to the host, prevented the methylation of the C5-hydroxyl group, successfully redirecting the pathway to produce Milbemycins A3/A4 at titers of up to 377 mg/L. nih.gov Other successful strategies in S. bingchenggensis include:
Targeted Gene Deletion and Overexpression : Deleting the cyp41 gene to eliminate by-products, followed by the overexpression of the milE gene to enhance the conversion to A-series milbemycins, resulted in a 53.1% increase in the Milbemycin A3/A4 titer, reaching 3646.9 mg/L. nih.gov
Precursor Supply Engineering : Fine-tuning the biosynthetic pathways for acyl-coenzyme A precursors, which serve as the building blocks for the PKS, improved the milbemycin titer by 39.5% to 3417.88 mg/L and optimized the A4:A3 ratio. mdpi.com
Transporter Engineering : Improving the uptake of sugars from the fermentation medium by overexpressing specific ABC transporter systems (TP2 and TP5) enhanced the titer of Milbemycin A3/A4 by up to 36.9%. nih.gov
| Strategy | Organism | Method | Titer Improvement | References |
| Medium Optimization | S. bingchenggensis | Response surface methodology to optimize medium components. | 2.61-fold increase (to 1110 µg/ml). | ajol.info |
| Heterologous Expression & Pathway Engineering | S. avermitilis | Replacement of avermectin PKS modules with milbemycin PKS modules and knockout of the aveD gene. | Achieved ~377 mg/L of Milbemycin A3/A4. | nih.gov |
| Post-PKS Modification Engineering | S. bingchenggensis | Deletion of by-product enzyme gene (cyp41) and overexpression of a key pathway enzyme gene (milE). | 53.1% increase (to 3646.9 mg/L). | nih.gov |
| Precursor Pathway Engineering | S. bingchenggensis | Reconstructing and coordinating the supply of acyl-coenzyme A starter and extender units. | 39.5% increase (to 3417.88 mg/L). | mdpi.com |
| Sugar Transporter Engineering | S. bingchenggensis | Overexpression of native ABC sugar transporter systems (TP2 and TP5) using temporal promoters. | Up to 36.9% increase (to 3321 mg/L). | nih.gov |
Semi-synthetic Derivatization from Microbial Precursors
This compound, as a naturally produced molecule, serves as a valuable scaffold for semi-synthetic modifications. Chemical derivatization aims to create new analogues with potentially enhanced properties.
Research into the chemical modification of this compound has largely focused on the C-5 hydroxyl group and the C-26 position. Early work involved protecting the C-5 hydroxyl group or converting it into other functional groups like amides to probe its importance. nih.gov These studies revealed that an unmodified hydroxyl group at the C-5 position is a critical structural requirement for retaining potent biological activity. nih.gov
A significant breakthrough in derivatization was the synthesis of 5-oxime derivatives from Milbemycin A3 and A4. cabidigitallibrary.org This modification, converting the C-5 hydroxyl into a C-5 oxime, led to compounds with a broad anthelmintic spectrum and improved stability, culminating in the development of the commercial product Milbemycin Oxime. cabidigitallibrary.orgresearchgate.net Other chemical modifications explored include:
Esterification : The C-5 hydroxyl group has been selectively esterified with anhydrides, and the resulting products were further functionalized to form amides. researchgate.net
Epoxidation : The introduction of an epoxide group into the milbemycin structure is another strategy used to create derivatives. smolecule.com
Substitution at C-26 : A series of novel derivatives has been synthesized by modifying the C-26 position of the molecule, starting from 5-O-t-butyldimethylsilyl-26-hydroxymilbemycin A4. nih.gov
Linker Attachment : For immunological studies, linkers have been attached to the milbemycin core to allow for its conjugation to protein carriers like virus-like particles. mdpi.com
| Modification Site | Reaction Type | Resulting Derivative/Purpose | References |
| C-5 Position | Oximation | 5-oxime derivative (Milbemycin Oxime) | cabidigitallibrary.org |
| C-5 Position | Esterification / Amidation | 5-ester and 5-amide derivatives | nih.govresearchgate.net |
| C-26 Position | Various Substitutions | Novel 26-substituted analogues | nih.gov |
| Macrocycle | Epoxidation | Epoxidized derivatives | smolecule.com |
| C-5 Position | Linker Attachment | Conjugates for immunological applications | mdpi.com |
Mechanistic Elucidation of Milbemectin A4 S Biological Action
Interactions with Glutamate-Gated Chloride Channels (GluCls)
The primary targets of milbemectin (B10764950), including Milbemectin A4, are glutamate-gated chloride channels (GluCls) in invertebrates. amerigoscientific.comtoku-e.comherts.ac.uk These channels are crucial components of the invertebrate nervous system, where they inhibit neuronal signal transmission when activated by the neurotransmitter glutamate (B1630785). aopwiki.org
Identification of Specific Binding Sites on Invertebrate GluCls
This compound and other macrocyclic lactones bind to GluCls at a site distinct from the glutamate binding site, acting as allosteric modulators. herts.ac.uknih.gov Studies have shown that these compounds bind within the transmembrane domain of the GluCl receptor, specifically in a cleft at the interface of adjacent subunits. frontiersin.org
Research on the two-spotted spider mite, Tetranychus urticae, has identified specific mutations within GluCl genes that confer resistance to abamectin (B1664291), a related macrocyclic lactone, suggesting the location of the binding site. Mutations such as G314D in GluCl1 and G326E in GluCl3 have been associated with resistance. researchgate.net Molecular docking experiments have further supported these findings, indicating that the G326E mutation in T. urticae GluCl3 significantly reduces the binding affinity of abamectin by causing steric hindrance and disrupting key interactions. nih.gov Another mutation, I321T in GluCl3, has also been identified in abamectin-resistant strains. ugent.be These findings pinpoint the transmembrane region, particularly around these amino acid residues, as a critical binding locus for macrocyclic lactones like this compound.
Modulation of Gamma-Aminobutyric Acid (GABA) Receptors
In addition to their primary action on GluCls, milbemectins also interact with gamma-aminobutyric acid (GABA) receptors in target organisms. amerigoscientific.comtoku-e.com GABA is a major inhibitory neurotransmitter in both vertebrates and invertebrates. scielo.br
Comparative Analysis of this compound and Avermectin (B7782182) Interactions with GABA Receptors
Both milbemectins and avermectins interact with GABA receptors. nih.gov Structurally, milbemectins lack the disaccharide group at the C-13 position that is present in avermectins, which results in higher fat solubility for milbemectins. semanticscholar.org
Research comparing the modes of action of milbemectin and ivermectin (an avermectin) on the Drosophila RDL GABA receptor found that both act as allosteric agonists. nih.gov Molecular modeling and mutagenesis studies suggest that a specific amino acid, G336 in the third transmembrane domain (TM3), is crucial for the binding of these macrocyclic lactones. nih.govjst.go.jp While the binding sites of milbemectin and ivermectin on the RDL GABA receptor overlap, there may be differences in their preferred binding conformations. jst.go.jp
The interaction of these compounds with GABA receptors is believed to contribute to their insecticidal and acaricidal activity, complementing their primary effect on GluCls. cotton.org
Downstream Neuromuscular and Cellular Effects
The activation of GluCls and GABA receptors by this compound initiates a cascade of downstream events at the neuromuscular and cellular levels. The influx of chloride ions through these channels leads to hyperpolarization of nerve and muscle cell membranes. nih.gov This increased negative charge inside the cells makes it more difficult for them to depolarize and fire action potentials, effectively inhibiting nerve impulse transmission. nih.gov
This disruption of nerve-to-muscle communication results in a flaccid paralysis of the affected organism. cotton.orgscielo.br The paralysis is characterized by a cessation of movement and feeding, which ultimately leads to death. cotton.org Studies on root-knot nematodes have shown that milbemectin inhibits juvenile motility and also reduces egg hatching, likely by paralyzing the juveniles within the eggs. nih.gov
At the cellular level, the sustained chloride influx and resulting hyperpolarization disrupt the normal physiological functions of neurons and muscle cells, leading to a loss of cell function and eventual cell death. cotton.org
Table 1: Summary of this compound's Mechanistic Actions
| Target Channel | Binding Site Characteristics | Effect of Binding | Downstream Consequence |
|---|---|---|---|
| Glutamate-Gated Chloride Channels (GluCls) | Allosteric site in the transmembrane domain, at the subunit interface. frontiersin.org | Slow, essentially irreversible channel opening, leading to chloride ion influx. nih.gov | Hyperpolarization of nerve and muscle cells, inhibition of neurotransmission. aopwiki.orgnih.gov |
| RDL GABA Receptors | Allosteric site, with G336 in the TM3 domain being a key residue. nih.govjst.go.jp | Agonistic activity, leading to chloride ion influx. amerigoscientific.comtoku-e.combiomol.com | Further contributes to the inhibition of the nervous system. |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| Abamectin | |
| Avermectin | |
| Dieldrin | |
| Emamectin (B195283) | |
| Glutamate | |
| Ivermectin | |
| Milbemectin | |
| Milbemectin A3 | |
| This compound | |
| Moxidectin | |
| Nemadectin | |
| Spinetoram | |
| Spinosad |
Hyperpolarization of Nerve and Muscle Cells
This compound's primary molecular targets in invertebrates are glutamate-gated chloride channels (GluCls). nih.govcabidigitallibrary.orgaopwiki.org These channels, which are absent in vertebrates, play a key role in inhibitory neurotransmission in the nervous systems of organisms like nematodes and arthropods. nih.govsemanticscholar.orgcabidigitallibrary.org
When this compound binds to GluCls, it acts as an allosteric modulator, meaning it binds to a site on the receptor that is different from the glutamate binding site. herts.ac.uk This binding potentiates the effect of glutamate and can also directly activate the channel, causing it to open. nih.govcabidigitallibrary.org Unlike the natural neurotransmitter glutamate, which causes a rapid and transient opening of the channel, this compound induces a prolonged, essentially irreversible opening of the chloride ion (Cl⁻) channel. nih.gov
This sustained influx of negatively charged chloride ions into the nerve and muscle cells leads to a state of hyperpolarization. nih.govpatsnap.com Hyperpolarization makes the cell's membrane potential more negative, moving it further away from the threshold required to fire an action potential. patsnap.com Consequently, the excitability of the nerve and muscle cells is significantly reduced, effectively silencing their normal electrical activity. nih.gov
In addition to its primary action on GluCls, this compound can also potentiate the activity of gamma-aminobutyric acid (GABA) receptors, another type of inhibitory ligand-gated chloride channel found in both invertebrates and vertebrates. cotton.orgscielo.br However, its affinity for invertebrate GABA receptors is significantly higher than for their mammalian counterparts. semanticscholar.org This interaction with GABA receptors also contributes to the hyperpolarization of nerve and muscle cells by increasing chloride ion conductance. cotton.org
Table 1: Key Molecular Targets of this compound and their Effects
| Target Receptor | Primary Location | Effect of this compound Binding | Consequence for the Cell |
| Glutamate-gated Chloride Channels (GluCls) | Invertebrate nerve and muscle cells nih.govcabidigitallibrary.org | Prolonged, irreversible channel opening nih.gov | Sustained influx of Cl⁻ ions, leading to hyperpolarization nih.govpatsnap.com |
| Gamma-aminobutyric acid (GABA) Receptors | Invertebrate and vertebrate nervous systems cotton.orgscielo.br | Potentiation of GABA-mediated Cl⁻ influx cotton.org | Increased Cl⁻ conductance, contributing to hyperpolarization cotton.org |
Disruption of Neuromuscular Transmission Leading to Paralysis
The hyperpolarization of nerve and muscle cells induced by this compound is the direct cause of the disruption of neuromuscular transmission. nih.gov In a healthy organism, nerve impulses are transmitted to muscle cells at the neuromuscular junction, triggering muscle contraction. This process relies on the precise and rapid depolarization and repolarization of both nerve and muscle cell membranes.
By locking the nerve and muscle cells in a state of hyperpolarization, this compound effectively blocks the transmission of these excitatory signals. semanticscholar.org The affected neurons are unable to generate or propagate action potentials, and the muscle cells become unresponsive to any incoming nerve signals. nih.gov This interruption of communication between the nervous system and the musculature results in a flaccid paralysis of the organism. semanticscholar.org
The paralysis is characterized by a cessation of movement and feeding. cotton.org For example, in nematodes, this compound's action on the pharyngeal muscle cells prevents the pumping action required for feeding. nih.gov Similarly, in mites and insects, the paralysis of somatic muscles leads to an inability to move, feed, or reproduce. cotton.org This ultimately leads to the death of the pest. cotton.org
The irreversible nature of this compound's binding to GluCls ensures that the resulting paralysis is long-lasting and ultimately fatal. nih.gov Even at sublethal concentrations, the compound can significantly impair motor function and other vital activities, such as oviposition in adult females. cotton.org
Table 2: Research Findings on this compound's Effect on Neuromuscular Function
| Organism/System | Observed Effect | Underlying Mechanism | Reference |
| Nematodes (Ascaris suum) | Irreversible hyperpolarization and increased Cl⁻ conductance in pharyngeal muscle | Activation of glutamate-gated chloride channels | cabidigitallibrary.org |
| Root-Knot Nematodes | Inhibition of juvenile motility and egg hatching | Disturbance of neuromuscular transmission leading to paralysis | nih.gov |
| Mites and Insects | Quick and irreversible paralysis, cessation of feeding | Inhibition of the GABA-mediated nervous system, disrupting nerve impulses to muscles | cotton.org |
| Arthropods | Interference with transmission between nervous and muscular cells | Action on GABA receptors at the neuromuscular junction | scielo.brscielo.br |
Structure Activity Relationship and Synthetic Modification Studies of Milbemectin A4
Identification of Key Structural Moieties for Biological Activity
The biological activity of Milbemectin (B10764950) A4, like other milbemycins and the closely related avermectins, is attributed to its ability to act on glutamate-gated and GABA-gated chloride channels in invertebrates. chemicalbook.comchemicalbook.com This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the target pest. uniscience.co.kr
Synthesis and Evaluation of Novel Milbemectin A4 Derivatives
Building on the understanding of its SAR, researchers have synthesized numerous derivatives of this compound to improve its biological properties. These modifications primarily target specific positions on the molecule, such as C-25 and C-5.
Novel this compound derivatives with substitutions at the 25-position have been synthesized from 25a-hydroxymilbemycin A4 and 25b-hydroxymilbemycin A4, which are obtained through microbial oxidation of the parent compound. nih.gov The evaluation of these derivatives against the two-spotted spider mite, Tetranychus urticae, revealed that all synthesized compounds exhibited higher acaricidal activity than the parent this compound. nih.gov
Notably, some of these derivatives demonstrated greater potency than Milbemycin D, another member of the milbemycin family known for its high acaricidal activity. nih.gov Among the synthesized compounds, 25b-methylmilbemycin A4 was identified as the most active, achieving 100% mortality of the mites at a concentration of 1 ppm and 63% mortality at 0.1 ppm. nih.gov
Table 1: Acaricidal Activity of 25-Substituted this compound Derivatives against Tetranychus urticae
| Compound | Mortality (%) at 1 ppm | Mortality (%) at 0.1 ppm |
|---|---|---|
| This compound (Parent) | < 100 | Not reported |
| 25b-methylmilbemycin A4 | 100 | 63 |
Data sourced from a study on novel 25-substituted milbemycin A4 derivatives. nih.gov
Another significant modification involves the C-5 position. Milbemycin oxime, a commercial product used in veterinary medicine, is a semi-synthetic derivative produced from a mixture of Milbemycin A3 and A4. uniscience.co.krnih.gov The synthesis involves a two-step chemical reaction: the oxidation of the C-5 hydroxyl group to a ketone, followed by an oximation reaction. nih.govgoogle.com
Specifically, 5-keto-5-oxime derivatives of Milbemycin A4 have been synthesized and evaluated for their biological activity. nih.gov These derivatives, including the 5-keto-5-oxime of Milbemycin A4, have demonstrated high efficacy against the microfilariae of Dirofilaria immitis (heartworm) in dogs, showing more potency than the parent compound. nih.gov The 5-O-acyl oximes also exhibited high activity. nih.gov This modification underscores the importance of the C-5 position for modulating the biological profile of this compound.
Table 2: Efficacy of 5-Oxime Derivatives against Dirofilaria immitis Microfilariae
| Compound | Relative Potency |
|---|---|
| This compound (Parent) | Standard |
| 5-keto-5-oxime of Milbemycin A4 | Higher than parent |
Information based on studies of 5-keto-5-oxime derivatives of milbemycins. nih.gov
To develop immunoassays for detecting milbemycins or to potentially create targeted delivery systems, this compound has been derivatized for conjugation to carrier proteins. This process involves creating "milbemycin haptens" by introducing a linker with a reactive functional group, such as a carboxylic acid, onto the milbemycin core. nih.gov
In one approach, a succinate (B1194679) linker or a longer, novel 17-atom linker was attached to a mixture of Milbemycin A3 and A4 without the need for protecting groups. nih.gov These derivatives, containing a terminal carboxylic acid, were then successfully coupled to virus-like particles (specifically, Potato virus Y-like nanoparticles) using the activated ester method. nih.gov While these specific conjugates elicited a weak immune response in mice, the study demonstrated the feasibility of derivatizing the milbemycin core for conjugation to larger carrier systems. nih.gov
Impact of Structural Modifications on Efficacy Spectrum
The structural modifications of this compound have a clear impact on its efficacy and biological spectrum.
Modification at C-25: Introducing small alkyl groups, such as a methyl group, at the 25-position significantly enhances the acaricidal activity against pests like Tetranychus urticae. nih.gov This suggests that the C-25 position is a key site for optimizing potency against specific arthropods.
Modification at C-5: The conversion of the C-5 hydroxyl to a 5-oxime group leads to a notable increase in efficacy against nematode microfilariae, such as Dirofilaria immitis. nih.gov This highlights a shift and enhancement in the anthelmintic profile of the molecule.
Acaricidal and Insecticidal Efficacy Research of Milbemectin A4
Efficacy against Insect Pests
Activity against Leaf Miners (e.g., Liriomyza species)
Milbemectin (B10764950) is recognized for its effectiveness against various leaf miner species, including those from the genus Liriomyza. herts.ac.ukvkm.nomc-croplifesolutions.comherts.ac.uk Its utility in controlling these pests is significantly enhanced by its translaminar activity, which allows the compound to penetrate leaf tissues. ekb.eg This ensures that the active ingredient reaches the larvae feeding within the leaf, a critical factor for controlling leaf miner infestations. Studies have confirmed that milbemycins are used to manage Liriomyza populations in various crops. researchgate.net The risk of resistance development in pests like Liriomyza species is considered high, necessitating careful management strategies. vkm.no
Efficacy against Aphids, Thrips, and Lepidopteran Pests
The efficacy of Milbemectin A4 against other significant insect pests varies.
Aphids: Milbemectin has been documented for use against aphids (Aphidoidea). researchgate.net Research indicates it has the potential to control various homopterous insect pests, including aphids. isvsvegsci.in However, some studies have reported low efficacy against certain aphid species, suggesting its performance may be species-dependent. researchgate.net
Thrips: Evidence regarding the effectiveness of milbemectin against thrips is mixed. While some research points to low efficacy against various thrips species researchgate.net, other studies on related compounds like abamectin (B1664291) have shown moderate effectiveness. For instance, a study on abamectin against Thrips tabaci on okra demonstrated reasonable field efficacy. ccsenet.org
Lepidopteran Pests: Milbemectin has generally shown limited to low efficacy against many lepidopteran pests. researchgate.net In contrast, other macrocyclic lactones like abamectin and emamectin (B195283) benzoate (B1203000) are known for their high potency against a broad spectrum of lepidopteran larvae. openaccessjournals.comjppres.com
Table 1: Summary of Milbemectin Efficacy Research on Various Pest Types This table is interactive. You can sort and filter the data by clicking on the headers.
| Pest Group | Target Species/Genus | Efficacy Level | Key Findings | Citations |
|---|---|---|---|---|
| Leaf Miners | Liriomyza species | High | Effective due to translaminar activity. | herts.ac.ukvkm.nomc-croplifesolutions.comherts.ac.ukekb.egresearchgate.net |
| Aphids | Aphidoidea | Moderate to Low | Efficacy appears to be variable depending on the species. | researchgate.netisvsvegsci.inresearchgate.net |
| Thrips | Various | Low | Generally low efficacy reported in some studies. | researchgate.net |
| Lepidopteran Pests | Various | Low | Limited effectiveness against many lepidopteran species. | researchgate.net |
Modes of Action in Pest Control Applications
Milbemectin acts on the nervous system of target pests. herts.ac.uk Its primary mode of action involves the allosteric modulation of glutamate-gated chloride channels (GluCls), which are specific to invertebrates. herts.ac.uk This action disrupts nerve impulses to the muscles by inhibiting the gamma-amino butyric acid (GABA) mediated nervous system, leading to a quick and irreversible paralysis, cessation of feeding, and eventual death of the pest. cotton.org
Contact Activity Studies
Milbemectin exhibits activity through direct contact with the target pest. herts.ac.ukcotton.org Upon contact, the compound interferes with the pest's nervous system, initiating paralysis. cotton.org However, the duration of this contact activity on treated surfaces is often limited. Milbemectin is known to degrade relatively quickly in the environment, particularly when exposed to sunlight, which means its persistence for contact-based control on foliage is short-lived. researchgate.netcotton.orgresearchgate.net
Ingestion-Mediated Activity and Residual Control
The primary and most significant mode of action for milbemectin is through ingestion. herts.ac.ukcotton.org Pests that feed on foliage treated with milbemectin ingest the active ingredient, which leads to paralysis and mortality. cotton.org This ingestion-mediated activity provides excellent and lasting residual control. cotton.org A key feature contributing to its residual efficacy is its translaminar movement, which allows the compound to move from the upper leaf surface to the lower side, where many pests like mites and leaf miners predominantly feed. cotton.org Despite its photodegradability, this ability to reside within the leaf tissue provides protection from environmental degradation and a longer window of control for pests that consume the plant tissue. researchgate.netcotton.orgresearchgate.net
Sublethal Effects on Oviposition Rates in Target Pests
Research on the predatory mite Amblyseius swirskii showed that while lower sublethal concentrations (LC5) surprisingly increased fecundity compared to the control, higher concentrations (LC15 and LC25) significantly shortened the oviposition period and reduced the total number of eggs laid. bioone.orgbioone.org Similarly, studies on the two-spotted spider mite, Tetranychus urticae, indicated that increasing sublethal concentrations of a related compound led to a decreased oviposition period and reduced fecundity. researchgate.net
Table 2: Research on Sublethal Effects of Milbemectin on Pest Fecundity This table is interactive. You can sort and filter the data by clicking on the headers.
| Organism | Concentration | Effect on Oviposition Period | Effect on Fecundity (Total Eggs) | Citation |
|---|---|---|---|---|
| Adult Female Mites | Sublethal Levels | Not specified | Significantly reduced | cotton.org |
| Amblyseius swirskii | LC5 | Increased vs. Control | Increased vs. Control (37.31 eggs) | bioone.org |
| Amblyseius swirskii | LC15 | Decreased vs. Control | Decreased | bioone.org |
| Amblyseius swirskii | LC25 | Decreased vs. Control (11.62 days) | Decreased (20.29 eggs) | bioone.org |
| Tetranychus urticae | Increasing Sublethal Doses | Decreased | Decreased | researchgate.net |
Nematicidal Efficacy Research of Milbemectin A4
Efficacy against Plant Parasitic Nematodes
Research has confirmed the nematicidal activity of milbemectin (B10764950) against a range of plant-parasitic nematodes, highlighting its potential for crop protection.
Milbemectin demonstrates significant efficacy against root-knot nematodes (RKN), such as Meloidogyne javanica and Meloidogyne incognita, which are major agricultural pests. researchgate.netresearcherslinks.com Studies show that milbemectin effectively reduces root infection, immobilizes nematode juveniles, and inhibits egg hatching. nih.govmdpi.com In pot experiments with tomatoes, a pre-plant application of a milbemectin-based formulation reduced the infective capacity of M. javanica by 98–99%. researchgate.netnih.gov Furthermore, in field trials, milbemectin application has been shown to decrease RKN soil population densities by 50–60%. nih.govmdpi.com The mode of action is believed to be similar to other macrocyclic lactones like abamectin (B1664291), affecting the nematode's nervous system through glutamate-gated chloride channels, which leads to paralysis and death. researcherslinks.com
Table 1: Lethal Concentration (LC) of Milbemectin on Meloidogyne javanica Juveniles
| Metric | Concentration (µg/mL) |
| LC50 | 7.4 researchgate.netnih.govmdpi.com |
| LC90 | 29.9 researchgate.netnih.govmdpi.com |
| This table shows the concentrations required to cause permanent immobilization in 50% and 90% of second-stage juveniles (J2s). |
The free-living nematode Caenorhabditis elegans is a standard model organism for testing nematicidal compounds. Milbemectin has been shown to possess potent nematicidal activity against C. elegans. nih.govmdpi.com Research reports an IC50 value (the concentration required to inhibit 50% of the population) of 9.5 µg/mL for milbemectin against C. elegans. biomol.comcaymanchem.comvincibiochem.it Studies on this model organism are crucial for understanding the mechanisms of action and for the initial screening of potential nematicidal agents.
Milbemectin's nematicidal activity extends to other significant nematode pests. It is effective against the pinewood nematode, Bursaphelenchus xylophilus, which causes pine wilt disease. nih.govmdpi.com Research has reported an LC20 (lethal concentration for 20% of the population) of 0.1 µg/mL for B. xylophilus. nih.govmdpi.com Additionally, milbemectin has shown nematicidal effects on Hirschmanniella diversa, a nematode species that damages lotus (B1177795) roots. nih.govmdpi.comresearcherslinks.com However, one study noted that milbemycin showed little to no effect on H. diversa, suggesting efficacy can vary. mdpi.com
Effects on Nematode Life Cycle Stages
A key aspect of a nematicide's effectiveness is its ability to disrupt the pest's life cycle. Milbemectin has been shown to impact both nematode eggs and juveniles.
Milbemectin has demonstrated ovicidal properties, effectively reducing the hatching of root-knot nematode eggs. nih.govresearcherslinks.com In one study, exposing M. javanica egg masses to a 30 µg/mL concentration of milbemectin for 72 hours resulted in a 52% reduction in egg hatching. researchgate.netnih.govmdpi.com When the exposure time was extended to 240 hours, the inhibition at the same concentration was 53%. nih.govmdpi.comnih.gov At lower concentrations of 15 µg/mL and 7 µg/mL, the 240-hour exposure led to hatching reductions of 35% and 24%, respectively. nih.govmdpi.comnih.gov This inhibition of hatching is a vital control measure, as it prevents the emergence of infective juvenile nematodes.
Table 2: Inhibition of Meloidogyne javanica Egg Hatching by Milbemectin
| Concentration (µg/mL) | Exposure Time (hours) | Hatching Inhibition (%) |
| 30 | 72 | 52 researchgate.netnih.govmdpi.com |
| 30 | 240 | 53 nih.govmdpi.comnih.gov |
| 15 | 240 | 35 nih.govmdpi.comnih.gov |
| 7 | 240 | 24 nih.govmdpi.comnih.gov |
Milbemectin has a pronounced effect on the motility of nematode juveniles. The inhibitory effect on the motility of M. javanica juveniles ranged from 41% to 87%, depending on the concentration. researchgate.netnih.govmdpi.com This effect was found to be persistent, as motility was not recovered even after the juveniles were rinsed with water. nih.govmdpi.com This irreversible immobilization prevents the nematodes from reaching and infecting plant roots, ultimately leading to their death. mdpi.com The rapid and lasting paralysis is a key component of milbemectin's efficacy as a nematicide. nih.govmdpi.com
Reduction of Nematode Infection in Host Plants
In-planta and field trial experiments have confirmed the potential of milbemectin to protect crops from pathogenic nematodes. mdpi.com A pre-plant application of a commercial milbemectin formulation to soil infested with root-knot nematodes (Meloidogyne spp.) was shown to reduce the nematode's infective capacity by 98–99% in pot experiments with tomato plants. researchgate.netnih.gov Furthermore, in naturally infested field conditions, the application of milbemectin reduced the soil population densities of these nematodes by 50–60%. researchgate.netnih.govnih.gov
One study on 'Roma' tomatoes investigated the effect of a milbemectin formulation (Milbeknock®) on root infection by the root-knot nematode Meloidogyne javanica. The results, observed 47 days after transplanting, showed a dramatic reduction in the number of egg masses on the roots of treated plants compared to untreated ones. researchgate.net In experiments with an inoculum of 11,250 second-stage juveniles (J2) per plant, the number of egg masses was reduced by over 99%. researchgate.net These findings highlight milbemectin's high level of efficacy in reducing tomato root infection. researchgate.net
Table 1: Effect of Milbemectin Formulation on Meloidogyne javanica Root Infection in Tomato (cv. Roma) in Pot Experiments
| Experiment | Nematode Inoculum per Plant | Treatment | Egg Masses per Plant | Reduction (%) |
|---|---|---|---|---|
| 1 | 11,250 J2 | Untreated | 296 | - |
| 1 | 11,250 J2 | Milbeknock® | 4 | 98.6% |
| 2 | 2,500 (eggs + J2) | Untreated | 746 | - |
| 2 | 2,500 (eggs + J2) | Milbeknock® | 3 | 99.6% |
Data sourced from Talavera-Rubia et al. (2020) researchgate.net
Similar positive results were observed in studies on eggplants infected with Meloidogyne javanica. researcherslinks.comresearchgate.net In two separate pot experiments, a milbemectin formulation was effective in significantly suppressing the formation of both root galls and egg masses. researcherslinks.comresearchgate.net The reduction in root galls ranged from 50.59% to 75.50% across the experiments, while the reduction in egg masses was even more pronounced, ranging from 66.67% to 87.01%. researcherslinks.comresearchgate.net These results confirm that milbemectin possesses significant nematicidal activity against the root-knot nematode M. javanica in eggplant. researcherslinks.comresearchgate.net
Table 2: Efficacy of Milbemectin in Reducing Meloidogyne javanica Gall and Egg Mass Formation on Eggplant
| Parameter | Experiment | Reduction (%) |
|---|---|---|
| Root Gall Reduction | Experiment 1 | 50.59% - 70.29% |
| Experiment 2 | 60.54% - 75.50% | |
| Egg Mass Reduction | Experiment 1 | 67.50% - 75.00% |
| Experiment 2 | 66.67% - 87.01% |
Data sourced from Khalil, M.S. (2021) researcherslinks.comresearchgate.net
Collectively, these research findings indicate that Milbemectin A4, as a key component of milbemectin-based products, effectively reduces nematode infection in host plants like tomatoes and eggplants. The compound's ability to significantly lower the incidence of root galls and the formation of egg masses points to its strong potential as a nematicidal agent for crop protection. mdpi.comresearchgate.netresearcherslinks.comresearchgate.net
Resistance Dynamics and Management Strategies for Milbemectin A4
Development of Resistance in Target Arthropod Populations
The repeated and widespread use of acaricides creates strong selective pressure, favoring the survival and reproduction of resistant individuals within a pest population. Over time, this can lead to control failures as the frequency of resistant mites increases.
Field studies have documented the emergence of resistance to milbemectin (B10764950) in Tetranychus urticae populations, although the levels and frequencies can vary significantly by geographical location. In Brazil, a study of 25 field populations collected from various crops in the State of São Paulo revealed that the frequency of milbemectin resistance ranged from 4.1% to 89.5%. nih.gov This study also highlighted a significant positive correlation between resistance to milbemectin and abamectin (B1664291), suggesting a potential for cross-resistance between these two macrocyclic lactones. nih.gov Laboratory selections on a Brazilian population from chrysanthemums achieved a high resistance ratio of 409-fold to milbemectin. nih.gov
In contrast, a large-scale screening of European T. urticae field populations found that while high levels of abamectin resistance were present in about one-third of the populations, resistance levels to milbemectin were generally low for most populations. nih.gov Despite a clear correlation between abamectin and milbemectin resistance, the low levels of milbemectin resistance suggested that the observed cross-resistance might not be of significant operational importance in Europe at the time of the study. nih.gov However, the stability of milbemectin resistance was shown to be unstable under laboratory conditions without selection pressure; in one instance, the frequency of resistant mites decreased from 75% to 14.5% over seven months. nih.gov
Incidence of Milbemectin Resistance in Tetranychus urticae Field Populations
| Geographic Region | Number of Populations Studied | Observed Frequency of Resistance | Key Findings | Reference |
|---|---|---|---|---|
| São Paulo, Brazil | 25 | 4.1% to 89.5% | Significant positive correlation with abamectin resistance. | nih.gov |
| Europe | Large collection | Generally low | Cross-resistance with abamectin observed, but likely not operationally important. | nih.gov |
Molecular Mechanisms of Resistance
Resistance to Milbemectin A4 in arthropods is primarily driven by two key mechanisms: alterations in the target site of the acaricide, which reduce its binding affinity, and enhanced metabolic detoxification, which breaks down the compound before it can reach its target.
This compound, like other macrocyclic lactones, acts on glutamate-gated chloride channels (GluCls), which are critical for neurotransmission in invertebrates. nih.govmdpi.com Mutations in the genes encoding these channel subunits can prevent the acaricide from binding effectively, thereby conferring resistance.
Several specific amino acid substitutions in GluCl proteins have been genetically linked to milbemectin and abamectin resistance in T. urticae. nih.govnih.gov Well-known mutations include the G314D substitution in the GluCl1 subunit and the G326E substitution in the GluCl3 subunit. nih.govmapress.comresearchgate.net The G326E mutation in TuGluCl3 has been functionally validated to completely abolish the agonistic activity of both milbemycin A4 and abamectin, confirming its direct role in conferring high levels of resistance. nih.gov
Documented Target-Site Mutations Conferring Resistance to this compound in T. urticae
| Gene | Mutation | Significance | Reference |
|---|---|---|---|
| GluCl1 | G314D (Glycine to Aspartic Acid) | A well-documented mutation associated with resistance to macrocyclic lactones. | nih.govmapress.com |
| GluCl3 | G326E (Glycine to Glutamic Acid) | Functionally confirmed to abolish the agonistic activity of milbemycin A4. | nih.govnih.gov |
| GluCl3 | I321T (Isoleucine to Threonine) | A newly identified mutation found in several resistant European populations. | nih.gov |
| GluCl3 | V327G (Valine to Glycine) | A newly identified mutation found in a resistant European population. | nih.gov |
| GluCl3 | L329F (Leucine to Phenylalanine) | A newly identified mutation found in a resistant European population. | nih.gov |
Metabolic resistance involves the enhanced activity of detoxification enzymes that modify and excrete xenobiotics like pesticides. science-line.com For this compound, the key enzyme families implicated are the Cytochrome P450 monooxygenases and UDP-glycosyltransferases.
Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including pesticides. sci-hub.senih.gov Overexpression of specific P450 genes can lead to faster detoxification of an acaricide, preventing it from reaching a lethal concentration at the target site. sci-hub.se
In T. urticae, differential gene-expression analysis has revealed the overexpression of detoxification genes, particularly P450s, in populations resistant to abamectin and milbemectin. nih.gov This enhanced P450 activity is considered a common metabolic resistance mechanism in European spider mite populations and is a major factor in the cross-resistance observed between abamectin and milbemectin. nih.govresearchgate.net The involvement of P450s suggests that resistant mites can more efficiently break down the milbemectin molecule, reducing its toxicity.
UDP-glycosyltransferases (UGTs) are phase II detoxification enzymes that catalyze the conjugation of a sugar moiety (glycosylation) to lipophilic compounds. researchgate.netmdpi.com This process increases the water solubility of the xenobiotic, which facilitates its excretion from the organism. researchgate.net
The involvement of UGTs in resistance to macrocyclic lactones has been clearly established in T. urticae. nih.gov Transcriptomic studies have shown that UGT genes are overexpressed in resistant strains. nih.govresearchgate.net Furthermore, multiple UGTs from resistant mites have been functionally expressed, and experiments have confirmed their ability to glycosylate both abamectin and milbemectin. nih.gov This provides direct evidence that UGT-mediated detoxification is a significant mechanism contributing to milbemectin resistance in the two-spotted spider mite. nih.govresearchgate.net
Metabolic Resistance Mechanisms
Cross-Resistance Patterns with Other Acaricides and Insecticides
Cross-resistance occurs when a pest population's resistance to one pesticide confers resistance to another, typically one with a similar mode of action. core.ac.uk Investigating these patterns for this compound is essential for its effective positioning in treatment rotations.
Correlation of this compound Resistance with Avermectin (B7782182) Resistance (e.g., Abamectin)
Milbemectin and abamectin are both classified by the Insecticide Resistance Action Committee (IRAC) as Group 6 chloride channel activators. isvsvegsci.in Given their similar mode of action, a significant correlation between resistance to milbemectin and abamectin has been documented in numerous studies, particularly in the two-spotted spider mite, Tetranychus urticae. mdpi.comresearchgate.net
Research has consistently demonstrated that field populations of T. urticae with elevated resistance to abamectin also exhibit reduced susceptibility to milbemectin. mdpi.comresearchgate.net One laboratory selection study created an abamectin-resistant strain of T. urticae that showed a 342-fold resistance ratio compared to a susceptible strain. This abamectin-resistant strain also displayed a significant 16.3-fold cross-resistance to milbemectin. mdpi.com Further studies have confirmed a positive and significant correlation between the frequencies of milbemectin and abamectin resistance in field-collected populations. researchgate.net In Brazilian populations of T. urticae, resistance frequencies to milbemectin ranged from 4.1% to 89.5%, while abamectin resistance ranged from 7.0% to 90.5%, with a clear positive correlation between the two. researchgate.net
However, the operational significance of this cross-resistance can vary. In a large-scale screening of European T. urticae populations, while a clear correlation between abamectin and milbemectin resistance was found, milbemectin resistance levels were generally low, suggesting the observed cross-resistance might not be of immediate operational importance in that region. iaea.orgscielo.brdntb.gov.ua
The mechanisms underlying this cross-resistance involve both target-site modifications and enhanced metabolic detoxification. scielo.br
Target-Site Resistance: Mutations in glutamate-gated chloride channels (GluCls), the target site for both avermectins and milbemycins, have been identified in resistant mite populations. Known mutations like G314D in the GluCl1 subunit and G326E in the GluCl3 subunit, as well as newly discovered mutations, prevent the acaricide from effectively binding and activating the chloride channel. scielo.brdntb.gov.uaajol.info
Metabolic Resistance: Overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), has been observed in resistant strains. iaea.orgscielo.br These enzymes can metabolize and detoxify the acaricides, reducing their effectiveness. Functional analyses have confirmed that certain UGTs can glycosylate both abamectin and milbemectin, contributing to resistance. scielo.brdntb.gov.ua
The data below summarizes findings on the cross-resistance between abamectin and milbemectin in T. urticae.
Toxicity of Milbemectin against Avermectin-Resistant Tetranychus urticae
This table is interactive. Click on the headers to sort the data.
| Resistant Strain Origin | Avermectin (Abamectin) Resistance Ratio (RR) | Milbemectin Resistance Ratio (RR) | Reference |
| Holland (Greenhouse) | 71 | 5.1 | sci-hub.se |
| Watsonville, CA (Greenhouse) | 140 | 1.0 | sci-hub.se |
| Brazil (Lab Selection) | 342 | 16.3 | mdpi.com |
Resistance Management Strategies in Integrated Pest Management (IPM) Programs
To preserve the long-term efficacy of this compound, it is essential to incorporate its use into a broader Integrated Pest Management (IPM) framework that prioritizes resistance management. sci-hub.sehorticulture.com.au IPM combines multiple control tactics, including cultural, biological, and chemical methods, to manage pests in a sustainable way. horticulture.com.auwho.int
The core principle of a chemical resistance management strategy is to minimize the selection pressure for resistance to any single mode of action. isvsvegsci.in This is primarily achieved by rotating or alternating insecticides from different IRAC Mode of Action (MoA) groups. who.int
Key strategies for managing milbemectin resistance include:
Rotation of Modes of Action: Avoid the repeated or sequential use of milbemectin or other Group 6 acaricides. isvsvegsci.in Instead, applications should be structured into "windows," followed by a rotation to an effective acaricide from a different IRAC group (e.g., METI-acaricides like fenpyroximate, or tetronic acid derivatives like spirodiclofen). isvsvegsci.in The total period of use for any single MoA should not exceed 50% of the crop cycle.
Adherence to Label Rates: Using the full recommended label rates is crucial. Lower rates can select for individuals with low-level resistance, which can build up in the population over time.
Integration of Non-Chemical Controls: Reduce reliance on chemical applications by incorporating other pest control methods. This can include the use of biological control agents (e.g., predatory mites like Phytoseiulus persimilis), cultural practices like crop rotation, and maintaining host-free periods. who.int Milbemectin has been noted for having a limited impact on beneficial predators, making it a good fit for IPM programs that utilize biological controls. sci-hub.se
Avoid Tank Mixes for Resistance Management: While tank mixing products can be used for various reasons, mixing two products with different modes of action specifically to manage resistance can inadvertently select for pests resistant to multiple chemistries simultaneously. who.int
By implementing these strategies, the development of resistance to this compound can be delayed, ensuring its continued value as an effective acaricide for years to come.
Environmental Fate and Degradation Research of Milbemectin A4
Degradation Pathways in Environmental Compartments
The transformation and breakdown of Milbemectin (B10764950) A4 in the environment are primarily driven by oxidative, photolytic, and hydrolytic reactions. These pathways determine the persistence and potential impact of the compound in various ecosystems.
Oxidative degradation is a significant pathway for the breakdown of milbemectins in the environment. chemicalbook.com This process involves the chemical or microbial-mediated addition of oxygen atoms to the molecule. A primary metabolic reaction for milbemectins is hydroxylation, which can be followed by further oxidation. chemicalbook.comnih.gov
In soil, Milbemectin A4 undergoes oxidation to form two principal metabolites. vkm.no The first is 27-hydroxy-milbemycin A4, which results from a hydroxylation reaction. vkm.no This metabolite can be further oxidized to form 27-keto-milbemycin A4. vkm.noherts.ac.uk Studies have identified these metabolites at concentrations greater than 10% of the applied radioactivity in soil degradation experiments, with the 27-hydroxy-milbemycin A4 metabolite reaching a maximum of 14% and the 27-keto-milbemycin A4 reaching a maximum of 12%. vkm.no
Photolysis, or degradation by light, is an important degradation route for this compound, particularly in surface water and on soil surfaces. vkm.no When exposed to light, the half-life (DT50) of this compound in water was found to be 7.5 days, significantly shorter than the 27-day half-life observed in dark control samples. vkm.no This indicates that sunlight accelerates the breakdown of the compound. vkm.no In addition to breakdown, exposure to light can cause the isomerization of macrocyclic lactones like milbemectin, leading to the formation of products such as the 8,9-Z-isomer. researchgate.net
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. The stability of this compound to hydrolysis is dependent on the pH of the surrounding medium. vkm.nocotton.org Studies conducted at 50°C showed significant differences in degradation rates at varying pH levels. vkm.no The compound is most susceptible to hydrolysis under acidic conditions. vkm.nocotton.org At pH 5, the estimated half-life (DT50) was approximately 12-13 days. vkm.nocotton.org In contrast, it is more stable under neutral and alkaline conditions, with reported DT50 values of 318 days at pH 7 and 241 days at pH 9. vkm.no However, the reliability of the results at pH 7 and 9 has been questioned due to the regression coefficients. vkm.no Under acidic conditions (pH 5), degradation products included 27-hydroxy-milbemycin A4 and 27-keto-milbemycin A4. vkm.no
Table 1: Hydrolytic Stability of this compound
Degradation Rates in Soil and Water Systems
The rate at which this compound degrades is a critical factor in determining its environmental persistence. This rate is influenced by factors such as the presence of oxygen, temperature, and the medium in which it is present.
In soil, the degradation rate of this compound is medium to moderate under aerobic (oxygen-present) conditions. vkm.no Laboratory studies have reported a half-life (DT50) ranging from 21 to 82 days, with a geometric mean of 36.5 days. vkm.noherts.ac.uk The time for 90% degradation (DT90) under these conditions ranges from 69 to 271 days. vkm.no Degradation slows at lower temperatures, with a DT50 of 63 days recorded at 10°C. vkm.no
Under anaerobic (oxygen-absent) conditions, the degradation of this compound is significantly slower. vkm.no The DT50 in the soil phase under anaerobic conditions was reported to be 556 days. vkm.no Mineralization to carbon dioxide and the formation of bound residues are also part of the degradation process in soil. vkm.no
Table 2: Degradation Kinetics of this compound in Soil
This compound dissipates rapidly when applied to plant foliage. chemicalbook.comnatur-sim.com Research indicates a dissipation half-life (DT50) of approximately one day on plant surfaces. chemicalbook.comnatur-sim.com This rapid dissipation is a key characteristic of its environmental behavior following agricultural application. chemicalbook.com
Environmental Mobility and Sorption Characteristics
The environmental mobility of a compound is significantly influenced by its sorption to soil particles. This section explores the soil sorption and leaching potential, as well as the particle-bound transport potential of this compound.
The sorption of this compound to soil is generally classified as high to very high. vkm.no Research has determined the distribution coefficient (Kd) to be in the range of 12-138, with an average of 61. When normalized for organic carbon content, the organic carbon normalized adsorption coefficient (Koc) ranges from 1370 to 4059, with an average of 2817. vkm.no The Freundlich exponent (1/n) values, which describe the non-linearity of the sorption isotherm, varied from 0.92 to 1.04, averaging 0.98. vkm.no These high sorption values indicate a strong tendency for this compound to bind to soil particles, which in turn suggests a low potential for leaching through the soil profile.
An aged column study using radiolabelled milbemycin showed that while 1.1-3.3% of the applied radioactivity was found in the leachate after two days, neither this compound nor its major degradation products were detected in that leachate. vkm.no This suggests that while some components may have medium to high mobility, the parent compound itself is not readily leached. vkm.no The potential for leaching is also influenced by soil type and characteristics. usda.gov
Table 1: Soil Sorption Coefficients for this compound
| Parameter | Value Range | Average Value | Classification |
| Kd | 12 - 138 | 61 | High to Very High |
| Koc | 1370 - 4059 | 2817 | High to Very High |
| 1/n | 0.92 - 1.04 | 0.98 | - |
Identification and Environmental Behavior of Degradation Products and Metabolites
In the environment, this compound degrades into several products. This section focuses on the research concerning two of its major metabolites.
Two significant metabolites of this compound that have been identified in soil degradation studies are 27-Hydroxy-Milbemectin A4 and 27-Keto-Milbemectin A4. vkm.no
27-Hydroxy-Milbemectin A4 has been observed at a maximum of 14% of the applied radioactivity in soil studies. vkm.no The degradation rate for this metabolite is relatively rapid, with a calculated half-life (DT50) of 18 days and a DT90 (the time for 90% of the substance to degrade) estimated at 59 days. vkm.no Like its parent compound, 27-Hydroxy-Milbemectin A4 exhibits high to very high sorption to soil. vkm.no Its Freundlich sorption coefficient (Kf) ranges from 20 to 94, with an average of 55, and its Koc values are between 1828 and 2462, averaging 2111. vkm.no The 1/n values for this metabolite ranged from 0.80 to 0.85. vkm.no
27-Keto-Milbemectin A4 has been identified at a maximum of 12% of the applied radioactivity in soil. vkm.no This metabolite shows even stronger sorption to soil compared to both the parent compound and 27-Hydroxy-Milbemectin A4. vkm.no Its Kf values range from 59 to 246, with an average of 171, and its Koc values are between 5350 and 7444, averaging 6718. vkm.no The 1/n values for 27-Keto-Milbemectin A4 were found to be between 0.95 and 1.05. vkm.no
Table 2: Soil Sorption Coefficients for this compound Metabolites
| Compound | Kf Range | Average Kf | Koc Range | Average Koc | 1/n Range |
| 27-Hydroxy-Milbemectin A4 | 20 - 94 | 55 | 1828 - 2462 | 2111 | 0.80 - 0.85 |
| 27-Keto-Milbemectin A4 | 59 - 246 | 171 | 5350 - 7444 | 6718 | 0.95 - 1.05 |
Ecological Impact Studies of Milbemectin A4 on Non Target Organisms
Impact on Beneficial Arthropods and Natural Enemies
The impact of Milbemectin (B10764950) A4 on beneficial arthropods, which play a vital role in integrated pest management (IPM) programs, has been a significant area of research.
Studies on Predatory Mites
Studies have shown that milbemectin can have varying effects on predatory mite populations, which are natural enemies of pest mites.
A study on the predatory mite Amblyseius swirskii demonstrated that sublethal concentrations of milbemectin had notable effects on its life cycle. bioone.orgbiotaxa.org Higher concentrations (LC15 and LC25) significantly reduced the longevity and total lifespan of both male and female mites. bioone.orgbiotaxa.org Conversely, a lower concentration (LC5) surprisingly led to a higher oviposition period and total fecundity compared to the control group, suggesting a potential hormetic effect. bioone.orgbiotaxa.org Despite these impacts on lifespan and reproduction, the intrinsic and finite rates of increase were not significantly affected by the tested sublethal concentrations. bioone.orgbiotaxa.org
Another study classified milbemectin as slightly harmful to the predatory mite Neoseiulus californicus. oup.com Research on both N. californicus and Phytoseiulus persimilis found that milbemectin had a moderately harmful effect on nymphs and adults of both species. dergipark.org.tr
**Table 1: Effects of Sublethal Concentrations of Milbemectin on *Amblyseius swirskii***
| Concentration | Total Lifespan (Females) | Oviposition Period | Total Fecundity |
|---|---|---|---|
| Control | 42.67 days | - | - |
| LC5 | - | 21.42 days | 37.31 offspring/individual |
| LC25 | 23.46 days | - | - |
Data sourced from a study on the sublethal effects of milbemectin on A. swirskii. bioone.orgbiotaxa.org
Effects on Parasitoids and Predatory Insects (e.g., Orius laevigatus)
The risk to foliage-dwelling non-target predators and parasitoids is considered high. vkm.noresearchgate.net Laboratory studies have provided specific insights into these effects. For instance, milbemectin was found to be slightly harmful to the parasitoid Diglyphus isaea. oup.com
Research on the predatory bug Orius laevigatus has shown that milbemectin can have significant impacts. One study reported 100% mortality of O. laevigatus nymphs at certain application rates. gouv.nc However, another laboratory study indicated that milbemectin treatments did not have a significant impact on the mortality, reproduction, or egg viability of adult Orius laevigatus. cotton.org This suggests that the life stage of the insect can influence its susceptibility.
Table 2: Impact of Milbemectin on Adult Orius laevigatus in a Laboratory Setting
| Treatment | % Mortality | # Eggs/Female/Day | # Viable Eggs/Female/Day |
|---|---|---|---|
| Milbemectin (0.008 lb. ai/a) | 0 | 8.1 | 7.0 |
| Milbemectin (0.025 lb. ai/a) | 3 | 9.9 | 7.6 |
This table demonstrates the minimal impact on adult O. laevigatus in a specific lab study. cotton.org
Effects on Terrestrial Ecosystem Components
The influence of Milbemectin A4 extends to other crucial components of the terrestrial ecosystem, including soil-dwelling organisms.
Impact on Soil Microorganisms
Milbemectin appears to have a minimal risk to soil microorganisms. vkm.no Studies have shown that at certain application rates, it does not significantly affect nitrogen or carbon mineralization processes in the soil. vkm.noherts.ac.uk This indicates that the microbial activity essential for soil health is not substantially hindered by the presence of milbemectin.
Effects on Earthworm Populations
The risk to earthworms from milbemectin is considered medium. vkm.noresearchgate.net Milbemectin is acutely toxic to earthworms. vkm.no The 14-day acute LC₅₀ for the earthworm species Eisenia foetida has been determined to be 28.5 mg/kg of soil, classifying it as moderately toxic to this organism. herts.ac.uk The chronic no-observed-effect concentration (NOEC) for reproduction in Eisenia foetida is 0.109 mg/kg of soil. herts.ac.uk
**Table 3: Toxicity of Milbemectin to the Earthworm *Eisenia foetida***
| Toxicity Endpoint | Value | Classification |
|---|---|---|
| Acute 14-day LC₅₀ | 28.5 mg/kg soil | Moderate |
| Chronic NOEC (reproduction) | 0.109 mg/kg soil | - |
Data based on regulatory and evaluation data. herts.ac.uk
Effects on Aquatic Ecosystem Components
This compound can pose a risk to aquatic organisms. vkm.no While its strong sorption to soil can limit its bioavailability, its relatively high water solubility for a compound with a high log Kow contributes to its availability for biological uptake in aquatic environments. researchgate.net The toxicity observed in microcosm studies indicates a high bioavailability in water/sediment systems. researchgate.net To mitigate these risks, the implementation of sufficient buffer zones around water bodies is recommended when milbemectin is applied to crops. vkm.no
Impact on Freshwater Fish
Studies have consistently shown that milbemectin exhibits a high degree of toxicity to freshwater fish in both acute (short-term) and chronic (long-term) exposure scenarios. herts.ac.ukthepharmajournal.com Regulatory assessments classify the compound as having extreme acute and chronic toxicity to fish. vkm.no
Acute toxicity is typically measured by the 96-hour median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of the test organisms within 96 hours. For milbemectin, the 96h LC50 values for fish have been reported in the range of 4.4 to 35 µg/L. vkm.no One study specifically on Rainbow Trout (Oncorhynchus mykiss) identified a 96h LC50 of 5.7 µg/L for the formulated product Milbeknock and 0.044 mg/L (44 µg/L) for milbemectin technical material. vkm.noherts.ac.uk
Chronic toxicity, which assesses the effects of longer-term exposure at lower concentrations, is often evaluated using the No-Observed-Effect Concentration (NOEC). In an Early Life Stage (ELS) test, the NOEC for milbemectin was determined to be 0.65 µg/L. vkm.no Another chronic study with Oncorhynchus mykiss over 88 days established a NOEC of 0.00065 mg/L (0.65 µg/L). herts.ac.uk These findings highlight the significant risk that even very low concentrations of milbemectin can pose to the survival and development of fish populations in aquatic environments. researchgate.net
Toxicity of Milbemectin to Freshwater Fish
| Test Type | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Acute | Fish (general) | 96h LC50 | 4.4 - 35 µg/L | vkm.no |
| Acute | Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | 0.044 mg/L | herts.ac.uk |
| Chronic | Fish (general) | ELS NOEC | 0.65 µg/L | vkm.no |
| Chronic | Rainbow Trout (Oncorhynchus mykiss) | 88d NOEC | 0.00065 mg/L | herts.ac.uk |
Effects on Daphnia Species
Daphnia, commonly known as water fleas, are small planktonic crustaceans that serve as a critical food source for many aquatic organisms and are standard indicator species in ecotoxicology. Research indicates that milbemectin is extremely toxic to Daphnia species. vkm.no
In acute toxicity tests with Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was found to be 11 µg/L. vkm.noherts.ac.uk This demonstrates a high potential for immediate harm to Daphnia populations upon short-term exposure.
The chronic effects are even more pronounced. A 21-day chronic toxicity study with Daphnia magna, which assesses impacts on reproduction and survival over a significant portion of their life cycle, determined a No-Observed-Effect Concentration (NOEC) of 0.12 µg/L. vkm.no An even lower 21-day NOEC of 0.000012 mg/L (or 0.012 µg/L) has also been reported for D. magna. herts.ac.uk The extremely high toxicity of milbemectin and related compounds to daphnids, even at very low concentrations, suggests that it can have adverse effects on the broader aquatic environment. researchgate.net
Toxicity of Milbemectin to Daphnia magna
| Test Type | Endpoint | Value | Reference |
|---|---|---|---|
| Acute | 48h EC50 | 11 µg/L | vkm.noherts.ac.uk |
| Chronic | 21d NOEC | 0.12 µg/L | vkm.no |
| Chronic | 21d NOEC | 0.000012 mg/L | herts.ac.uk |
Microcosm and Mesocosm Studies on Aquatic Systems
Microcosm and mesocosm studies are experimental systems designed to simulate natural aquatic environments on a smaller, controlled scale. researchgate.net They contain multiple trophic levels, allowing researchers to study not only direct toxic effects but also indirect impacts on community structure, population dynamics, and ecosystem function. researchgate.netnih.gov These higher-tier studies are crucial in environmental risk assessment as they provide a more realistic picture of potential ecological effects than single-species laboratory tests. rivm.nl
In the regulatory assessment of milbemectin, results from a microcosm study were considered. vkm.nojournalejnfs.com Based on the findings of this study, a No-Observed-Effect Concentration at the population level (NOECpopulation) was established at 0.058 µg/L. vkm.nojournalejnfs.comresearchgate.net This value represents the highest concentration at which no statistically significant adverse effects on the populations within the microcosm community were observed. This finding from a complex, multi-species system reinforces the high toxicity of milbemectin to aquatic life and is used to establish risk levels and necessary mitigation measures, such as buffer zones around water bodies. journalejnfs.comresearchgate.net
Broader Ecological Considerations in Biodiversity Preservation
The ecological impact of a pesticide like this compound extends beyond its direct toxicity to individual aquatic species. The preservation of biodiversity is a cornerstone of ecosystem stability and resilience, and the introduction of potent biocides can disrupt the intricate web of life. pan-europe.info
Risk assessments for milbemectin have identified high risks to several non-target terrestrial organisms. vkm.no It shows very high contact and oral toxicity to bees, which are essential pollinators for a vast number of wild and cultivated plants. vkm.no Furthermore, a high risk to other non-target arthropods, including beneficial predators and parasitoids that help control pest populations naturally, has been noted. journalejnfs.comresearchgate.net A medium risk to earthworms, which are vital for soil health and structure, has also been concluded. vkm.noresearchgate.net
The high toxicity of milbemectin to a wide range of non-target invertebrates—both in aquatic and terrestrial environments—highlights its potential to cause significant shifts in community structure. semanticscholar.org The loss or reduction of sensitive species, such as certain insects and crustaceans, can lead to cascading effects through the food chain, impacting the predators that rely on them and the ecological functions they perform. pan-europe.info Therefore, while milbemectin is an effective agent against specific pests, its broader ecological profile necessitates careful consideration and management to mitigate its potential to negatively affect biodiversity. cotton.org
Advanced Analytical Methodologies for Milbemectin A4 and Its Metabolites
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating Milbemectin (B10764950) A4 from co-extractive interferences in a sample, allowing for its precise quantification and confirmation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely employed techniques.
HPLC coupled with a fluorescence detector (FLD) is a robust and widely used method for the quantitative analysis of Milbemectin A4. ncl.edu.twsaspublishers.comresearchgate.net Since this compound is not naturally fluorescent, a pre-column derivatization step is required to convert it into a fluorescent analogue. ncl.edu.twjfda-online.com This method is valued for its sensitivity and reliability in residue analysis.
A common approach involves derivatizing the analyte with reagents like 1-methylimidazole (B24206) and trifluoroacetic anhydride (B1165640) in an acetonitrile (B52724) medium. ncl.edu.twresearchgate.netjfda-online.com The resulting fluorescent derivative is then detected at specific excitation and emission wavelengths, typically around 365 nm and 470 nm, respectively. ncl.edu.twresearchgate.netjfda-online.com The separation is generally achieved using a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and water mixture. ncl.edu.twjfda-online.com The limit of detection for this compound in bovine muscle using this technique has been reported as 5 ppb. ncl.edu.tw In various crops, detection limits can be as low as 0.1 to 0.3 parts per trillion (ppt). researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C18 or Phenylsilanized silica (B1680970) gel | ncl.edu.twcaa.go.jp |
| Mobile Phase | Acetonitrile/water gradient or isocratic elution (e.g., 94:6 v/v) | ncl.edu.twjfda-online.com |
| Flow Rate | ~1.2 mL/min | ncl.edu.tw |
| Detection | Fluorescence Detector (FLD) | saspublishers.com |
| Excitation Wavelength | 365 nm | ncl.edu.twresearchgate.netjfda-online.com |
| Emission Wavelength | 470 nm | ncl.edu.twresearchgate.netjfda-online.com |
While HPLC-FLD is excellent for quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation of residue identity. researchgate.netnih.gov Its high selectivity and sensitivity allow for unambiguous identification of this compound even at trace levels in complex matrices like vegetables. nih.govresearchgate.net
This technique separates the analyte chromatographically before it enters the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI) in positive mode, and specific precursor-to-product ion transitions are monitored. eurl-pesticides.euoup.com For this compound, a common precursor ion ([M+Na]+) is m/z 525.3, which fragments into product ions such as m/z 109.1 and m/z 489.1 for definitive confirmation. eurl-pesticides.eu The use of LC-MS/MS provides a high degree of certainty in the analytical results, making it an indispensable tool for regulatory monitoring. nih.gov
| Parameter | Setting | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | eurl-pesticides.euoup.com |
| Precursor Ion (Q1) | m/z 525.3 | eurl-pesticides.eu |
| Product Ion 1 (Q3) | m/z 109.1 | eurl-pesticides.eu |
| Product Ion 2 (Q3) | m/z 489.1 | eurl-pesticides.eu |
| Monitored Ion (Alternative) | [MNa]+ at m/z 570.85 | oup.com |
Sample Preparation and Extraction Techniques
The goal of sample preparation is to isolate this compound from the sample matrix and remove interfering substances that could compromise the chromatographic analysis. The specific protocol depends heavily on the nature of the matrix.
The extraction process is designed to efficiently transfer this compound from the solid or semi-solid sample into a liquid solvent.
Bovine Muscle: A prevalent method for extracting this compound from bovine muscle involves homogenization of the tissue with acetonitrile. ncl.edu.twresearchgate.netjfda-online.com The sample is typically centrifuged, and the supernatant containing the analyte is collected for further purification. ncl.edu.twjfda-online.com
Crops: For plant-based matrices like fruits, vegetables, and grains, acetone (B3395972) is frequently used as the initial extraction solvent. researchgate.netcaa.go.jpnih.gov The sample is homogenized with acetone, followed by filtration. caa.go.jp For fatty matrices like grains and seeds, a subsequent liquid-liquid partitioning step with n-hexane and acetonitrile is often employed to remove fats. caa.go.jp In some methods, an acetonitrile/water mixture is used directly for extraction from fruits and vegetables. jfda-online.com
| Matrix | Extraction Solvent | Average Recovery | Source |
|---|---|---|---|
| Bovine Muscle | Acetonitrile | 73.3% - 110% | ncl.edu.tw |
| Crops (general) | Acetone | ~80% - 110% | researchgate.net |
| Vegetables & Fruits | Acetonitrile/Aqueous Buffer | 75% - 117% | jfda-online.com |
Following initial extraction, the crude extract contains numerous co-extracted compounds that must be removed. Solid Phase Extraction (SPE) is the most common and effective cleanup technique.
C18 (Octadecylsilyl) SPE: C18 cartridges are widely used for cleaning up extracts from diverse matrices, including bovine muscle and crops. ncl.edu.twresearchgate.netresearchgate.net The nonpolar nature of the C18 sorbent retains the this compound while allowing more polar interferences to be washed away. The analyte is then eluted with a suitable organic solvent. jfda-online.com
NH2 (Aminopropyl) SPE: For complex plant matrices, an aminopropyl (NH2) SPE cartridge is often used, sometimes in sequence with a C18 cartridge. researchgate.netnih.govjfda-online.com The NH2 sorbent is effective at removing organic acids, sugars, and pigments that are common interferences in crop extracts. jfda-online.com
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process essential for the analysis of this compound by HPLC with fluorescence detection. The reaction converts the non-fluorescent macrocyclic lactone into a highly fluorescent aromatic derivative, significantly enhancing analytical sensitivity.
The most established derivatization procedure involves reacting the sample extract with a mixture of 1-methylimidazole (MI) and trifluoroacetic anhydride (TFAA) in an anhydrous acetonitrile solvent. ncl.edu.twresearchgate.netnih.gov This reaction leads to dehydration and rearrangement of the milbemycin structure to form a stable, aromatic anhydro-milbemectin derivative that exhibits strong fluorescence. epa.govepa.gov Studies have shown that this reaction is slow at room temperature and can be accelerated by heating, for instance at 60°C, to ensure complete and reproducible derivatization. jfda-online.com An improved procedure involving the addition of triethylamine (B128534) (TEA) and trifluoroacetic acid (TFA) has also been developed to yield stable trifluoroacetyl ester derivatives. nih.gov It is critical to maintain anhydrous conditions during this step, as the presence of water can hydrolyze the reagents and interfere with the reaction. jfda-online.com
Compound Reference Table
| Compound Name | Role/Type |
|---|---|
| This compound | Analyte |
| Acetonitrile | Solvent (Extraction, Mobile Phase, Derivatization) |
| Acetone | Solvent (Extraction) |
| Methanol | Solvent (Extraction, Mobile Phase) |
| n-Hexane | Solvent (Liquid-Liquid Partitioning) |
| 1-methylimidazole (MI) | Derivatization Reagent |
| Trifluoroacetic anhydride (TFAA) | Derivatization Reagent |
| Triethylamine (TEA) | Derivatization Reagent |
| Trifluoroacetic acid (TFA) | Derivatization Reagent |
| Sodium Chloride | Reagent (Salting out) |
| Ammonium Acetate | Mobile Phase Additive |
| 27-hydroxy-milbemycin A4 | Metabolite |
| 27-keto-milbemycin A4 | Metabolite |
Fluorescence Derivatization with 1-methylimidazole and Trifluoroacetic Anhydride
The quantitative analysis of this compound often employs high-performance liquid chromatography (HPLC) coupled with fluorescence detection. saspublishers.comncl.edu.tw Since this compound does not possess native fluorescence, a chemical derivatization step is necessary to convert it into a fluorescent product that can be detected with high sensitivity. epa.govufrgs.br A widely used and effective method for this purpose is derivatization with a combination of 1-methylimidazole and trifluoroacetic anhydride in an acetonitrile medium. saspublishers.comncl.edu.twresearchgate.netresearchgate.net
This reaction transforms the milbemycin molecule, which lacks a disaccharide at the C13 position, into a stable, aromatic derivative that exhibits strong fluorescence. ncl.edu.twufrgs.br The process involves the dehydration of the milbemycin structure, catalyzed by the reagent mixture, to form a fluorescent anhydro-milbemectin derivative. epa.gov This derivatization is advantageous as it produces stable derivatives with a relatively short reaction time of about 20 minutes at a moderate temperature of approximately 64°C. ufrgs.br
The derivatization reagents are typically prepared fresh under anhydrous and light-protected conditions to ensure their reactivity. researchgate.netjfda-online.com The procedure generally involves adding solutions of 1-methylimidazole in anhydrous acetonitrile and trifluoroacetic anhydride in anhydrous acetonitrile to the dried sample extract. ncl.edu.tw After the reaction is complete, the resulting fluorescent analogue is analyzed by HPLC. The detection is commonly performed using an excitation wavelength of approximately 365 nm and an emission wavelength of around 470 nm. ncl.edu.twresearchgate.net This derivatization technique allows for the sensitive and specific quantification of this compound residues in various complex sample matrices. saspublishers.com
Method Validation and Performance Parameters
Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. flairpharma.comnumberanalytics.com For this compound analysis, validation ensures that the chosen method provides reliable, reproducible, and accurate results. Key performance parameters are evaluated to establish the method's capabilities and limitations. flairpharma.comeuropa.eu These parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). numberanalytics.comeuropa.eu
Linearity, Accuracy, Precision, and Specificity
Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. numberanalytics.comeuropa.eu For this compound, linearity is typically evaluated by preparing standard solutions at several concentration levels and constructing a calibration curve. flairpharma.com Analytical methods for milbemectins consistently show excellent linearity, with determination or correlation coefficients (r² or r) often exceeding 0.99. researchgate.netflairpharma.comtandfonline.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound. flairpharma.comeuropa.eu For multi-residue methods analyzing this compound in matrices like bovine muscle, mean recovery rates have been reported to range from 73.3% to 110%. ncl.edu.twresearchgate.net In crop matrices, recoveries are generally between 80% and 110%. researchgate.net European Union guidelines consider recovery rates of 70-120% to be acceptable for residue analysis. researchgate.net
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. flairpharma.com It is usually expressed as the relative standard deviation (RSD). researchgate.netflairpharma.com For this compound analysis in bovine muscle, RSD values have been documented to range from 2.11% to 16.57%. ncl.edu.twresearchgate.net In other studies involving crop matrices, RSDs were found to be lower than 14%. researchgate.net
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. flairpharma.comeuropa.eu In HPLC methods for this compound, specificity is demonstrated by the ability to resolve the analyte peak from other components in the sample chromatogram. flairpharma.com The derivatization step itself enhances specificity for the class of milbemycin compounds.
Table 1: Method Validation Performance Parameters for this compound Analysis
| Parameter | Common Performance Metric | Typical Value/Range | Matrix Examples |
| Linearity | Correlation Coefficient (r or r²) | ≥ 0.99 | Standard Solutions, Bovine Muscle, Soil |
| Accuracy | Mean Recovery (%) | 73% - 110% | Bovine Muscle, Crops |
| Precision | Relative Standard Deviation (RSD%) | < 17% | Bovine Muscle, Crops |
| Specificity | Chromatographic Resolution | Well-resolved peak from interferences | Bovine Muscle, Soil, Crops |
Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. numberanalytics.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. numberanalytics.combiopharminternational.com These limits are crucial for determining the sensitivity of an analytical method and depend heavily on the sample matrix and the instrumentation used. tandfonline.com
For this compound, various analytical methods have established LOD and LOQ values across different matrices. In a multi-residue method for bovine muscle using HPLC with fluorescence detection, the detection limit for milbemectins was 5 ppb (µg/kg). ncl.edu.twresearchgate.net For soil analysis, a method reported an LOQ of 1.00 µg/kg. epa.gov In sweet pepper, a study using LC-MS/MS determined the LOQ for this compound to be between 0.6 and 1.5 µg/kg. tandfonline.com Another method for agricultural products established a quantification limit of 0.01 mg/kg (10 µg/kg). caa.go.jp These values demonstrate that sensitive methods are available for detecting and quantifying this compound residues at low levels relevant for monitoring purposes.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Method | LOD | LOQ |
| Bovine Muscle | HPLC-FLD | 5 µg/kg | Not Specified |
| Soil | HPLC/UV | Not Specified | 1.00 µg/kg |
| Sweet Pepper | LC-MS/MS | 0.03 - 0.5 µg/kg | 0.6 - 1.5 µg/kg |
| Crops | HPLC-FLD | 0.1 - 0.3 ppt | 0.01 mg/kg (10 µg/kg) |
| Fruits & Vegetables | LC | Not Specified | 0.10 mg/kg |
Synergistic Interactions and Combination Research Involving Milbemectin A4
Synergistic Effects with Other Pharmacological Agents (e.g., Fluconazole (B54011) against fungal infections)
Research has identified a significant synergistic relationship between milbemycin derivatives and the antifungal drug fluconazole, particularly against resistant strains of Candida. Milbemycin A3/A4 oxime, a derivative of Milbemectin (B10764950) A4 and its counterpart Milbemycin A3, has been shown to potentiate the effects of fluconazole. researchgate.net This synergy is primarily attributed to the ability of milbemycins to inhibit ATP-binding cassette (ABC) transporters in fungi, such as Cdr1. researchgate.netnih.gov These transporters are often responsible for the efflux of azole drugs like fluconazole from the fungal cell, a key mechanism of drug resistance. researchgate.netnih.gov By inhibiting these pumps, milbemycins effectively increase the intracellular concentration of fluconazole, restoring its antifungal activity.
A synergistic interaction between milbemycin oxime and fluconazole has been observed against multiple Candida species, including the multidrug-resistant Candida auris. researchgate.netnih.gov Studies have demonstrated that this synergy occurs even in isolates with resistance mechanisms independent of Cdr1, such as mutations in the ERG11 gene. researchgate.netnih.gov The most pronounced synergistic effect, however, is seen in strains that overexpress the CDR1 gene. researchgate.netnih.gov In contrast, in a strain where the CDR1 gene was deleted, the interaction was found to be indifferent, confirming the central role of Cdr1 inhibition in this synergistic relationship. nih.gov
In-vitro checkerboard assays are commonly used to quantify the level of synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric. An FIC index of ≤ 0.5 typically indicates synergy. Furthermore, in vivo studies in mice infected with azole-resistant Candida albicans or Candida glabrata have shown that combination therapy with milbemycin A3/A4 oxime derivatives and fluconazole can significantly reduce the fungal burden in tissues, bringing it down to levels comparable to those seen in infections with azole-susceptible strains. nih.gov
Table 1: Research Findings on the Synergistic Interaction of Milbemycin Derivatives and Fluconazole
| Interacting Agents | Target Organism(s) | Key Findings | Mechanism of Synergy | Reference(s) |
| Milbemycin A3/A4 Oxime & Fluconazole | Candida auris (clinical and lab-generated isolates) | Synergistic interaction observed against most isolates, including those with Cdr1-independent resistance. Highest synergy in a strain overexpressing CDR1. | Inhibition of ABC transporters, including Cdr1, preventing fluconazole efflux. researchgate.netnih.gov | researchgate.netnih.gov |
| Milbemycin A3/A4 Oxime & Fluconazole | Candida albicans, Candida glabrata (azole-resistant) | In vivo, the combination synergistically reduced fungal burden in infected mice to levels of azole-susceptible isolates. | Inhibition of drug efflux pumps. nih.gov | nih.gov |
| Milbemycins (A3, A4, and oxims) & Fluconazole | Candida glabrata, Candida albicans | Oxim derivatives showed the highest capacity to inhibit drug efflux. Checkerboard assays confirmed synergy, reducing fluconazole MICs. | Inhibition of drug efflux via PDR transporters. nih.gov | nih.gov |
Combination in Integrated Pest Management Approaches
Milbemectin, as a mixture of Milbemycin A3 and Milbemycin A4, is a valuable tool in Integrated Pest Management (IPM) programs for agriculture. researchgate.netbioone.org IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. oregonstate.eduepa.gov Chemical controls, like milbemectin, are used judiciously and as a last resort, with a preference for targeted, less risky options. oregonstate.eduepa.gov
The use of milbemectin in IPM is often strategic. To mitigate the development of resistant pest populations, it is recommended that products like milbemectin be incorporated into annual spray programs that rotate different modes of action. vkm.no This is particularly important for controlling pests like spider mites and leafminers, which have a high risk of developing resistance. vkm.no
Research has also explored enhancing the efficacy of milbemectin through combination with other substances. For instance, studies on the sweetpotato whitefly, Bemisia tabaci, showed that milbemectin's effectiveness and residual activity were significantly improved when applied in combination with mineral oil. researchgate.net A mixture of milbemectin at 2 mg a.i./L with 0.2% mineral oil demonstrated 67% adult whitefly mortality 10 days after application, whereas milbemectin alone had no significant residual effect. researchgate.net The addition of oils is thought to improve the penetration of the active ingredient into plant tissues, thereby enhancing its translaminar activity. researchgate.net This allows for potentially reduced application rates of the active ingredient, which aligns with IPM's goal of minimizing chemical inputs and their environmental impact. researchgate.netoregonstate.edu The sublethal effects of milbemectin are also a consideration in IPM, as even concentrations that don't cause immediate mortality can negatively impact the life cycle parameters of pest species. bioone.orgbioone.org
Table 2: Milbemectin A4 in Integrated Pest Management (IPM) Combinations
| Combination | Target Pest(s) | Research Finding | Implication for IPM | Reference(s) |
| Milbemectin & Mineral Oil | Sweetpotato whitefly (Bemisia tabaci) | The combination significantly enhanced residual activity against adult whiteflies compared to milbemectin alone. researchgate.net | Allows for improved efficacy and potentially lower pesticide use, reducing environmental impact. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Milbemectin & Rotational Pesticides | Spider mites, Leafminers (Liriomyza spp.) | Recommended for use in rotation with pesticides having different modes of action. vkm.no | A key strategy to manage and delay the development of pesticide resistance in high-risk pests. vkm.no | vkm.no |
Contemporary Challenges and Future Research Trajectories for Milbemectin A4
Addressing Evolving Pest Resistance Mechanisms
The development of resistance in target pests is a significant threat to the long-term viability of any pesticide, including milbemectin (B10764950). Pests can develop resistance through two primary mechanisms: target-site resistance and metabolic resistance. pjoes.com In target-site resistance, mutations in the binding sites of the insecticide, such as the glutamate-gated chloride channels (GluCls) for milbemectins, reduce the binding affinity of the compound. pjoes.comagscientific.comherts.ac.uk Metabolic resistance involves the over-expression of detoxification enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), which break down the insecticide before it can reach its target. pjoes.comresearchgate.net
Research has shown a correlation between resistance to abamectin (B1664291) and milbemectin in European populations of the two-spotted spider mite, Tetranychus urticae. researchgate.netnih.gov Studies have identified specific mutations in GluCl genes associated with resistance. For instance, the G314D mutation in GluCl1 and the G326E mutation in GluCl3 have been documented in highly resistant populations. nih.gov Furthermore, novel mutations such as I321T, V327G, and L329F in GluCl3 have also been discovered in resistant mite populations. nih.gov
The overexpression of detoxification genes is another critical factor. researchgate.net Functional studies have confirmed that multiple UGTs are capable of glycosylating both abamectin and milbemectin, contributing to metabolic resistance. nih.gov The complexity of resistance, often involving multiple genes and mechanisms (polygenic resistance), highlights the need for continuous monitoring and the development of strategies to mitigate its spread. pjoes.comresearchgate.net
Future research in this area should focus on:
Comprehensive resistance monitoring: Establishing robust monitoring programs to track the frequency and spread of known and novel resistance mutations in pest populations.
Investigating novel resistance mechanisms: Exploring other potential mechanisms beyond target-site and metabolic resistance that may contribute to reduced efficacy of Milbemectin A4.
Developing resistance management strategies: Designing and implementing integrated pest management (IPM) programs that incorporate rotations of different acaricides with varying modes of action to slow the development of resistance.
Development of New this compound Analogs with Novel Action or Enhanced Efficacy
The challenge of pest resistance and the desire for improved properties drive the development of new milbemycin analogs. nih.gov Chemical and biological synthesis methods are being explored to create novel compounds with enhanced efficacy, a broader spectrum of activity, or improved environmental profiles. nih.govnih.gov
One approach is the semi-synthesis of derivatives from the natural milbemycin A3 and A4 compounds. researchgate.netresearchgate.net For example, milbemycin oxime, a semi-synthetic analog, has been successfully commercialized as a veterinary drug. nih.govnih.govresearchgate.net Another analog, lepimectin, has also been developed. nih.govnih.gov
Combinatorial biosynthesis and genetic engineering offer powerful tools for generating novel milbemycin analogs. nih.govnih.gov By manipulating the polyketide synthase (PKS) genes responsible for milbemycin biosynthesis, researchers can create new structures. nih.govnih.govscienceopen.com For instance, domain swapping within the PKS of Streptomyces avermitilis, an industrial producer of the related compound avermectin (B7782182), has led to the production of new ivermectin derivatives with enhanced insecticidal activity. nih.gov Similar strategies could be applied to the milbemycin biosynthetic pathway to generate a library of novel analogs for screening. nih.govscienceopen.com
Key research trajectories include:
Rational drug design: Utilizing computational modeling to predict modifications to the this compound structure that could enhance its binding to target receptors or overcome resistance mechanisms.
Combinatorial biosynthesis: Employing genetic engineering techniques to create a diverse range of milbemycin analogs by altering the biosynthetic pathway in producing organisms like Streptomyces hygroscopicus or engineered Streptomyces avermitilis. nih.govscienceopen.com
High-throughput screening: Developing efficient screening methods to evaluate the efficacy of newly synthesized analogs against a wide range of target pests, including resistant strains.
Further Elucidation of Undefined Mechanisms of Action (e.g., GABA Receptor Interaction)
While the primary mode of action of milbemectins is understood to be the allosteric modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the pest, interactions with other receptors, such as the γ-aminobutyric acid (GABA) receptor, are not fully defined. agscientific.comherts.ac.uknih.govtoku-e.comamerigoscientific.com GABA is the main inhibitory neurotransmitter in the insect central nervous system, and its receptors are targets for other classes of insecticides. patsnap.comresearchgate.net
Some studies suggest that milbemectins can act as agonists of the RDL (Resistance to Dieldrin) GABA receptor in insects like Drosophila. toku-e.comamerigoscientific.comtoku-e.com Research has indicated that the binding sites for milbemectin and another class of insecticides, meta-diamides, may overlap on the housefly RDL GABA receptor. jst.go.jp Furthermore, studies on the Drosophila RDL GABA receptor suggest that ivermectin and milbemectin may act at or near the G336 residue in the M3 transmembrane region. jst.go.jp
The interaction with GABA receptors could have implications for the spectrum of activity of milbemectins and potential cross-resistance with other insecticides. researchgate.netscispace.com A deeper understanding of this interaction is crucial for predicting and managing resistance, as well as for the design of new analogs with more specific or novel modes of action.
Future research should aim to:
Characterize the binding site: Use techniques like photoaffinity labeling and site-directed mutagenesis to precisely identify the binding site of this compound on the GABA receptor.
Functional analysis: Employ electrophysiological techniques to study the functional consequences of this compound binding to different subtypes of GABA receptors from various pest species.
Comprehensive Environmental Risk Assessments and Mitigation Strategies
The environmental fate and ecotoxicological effects of this compound are critical considerations for its continued use. vkm.no this compound has low water solubility and is unlikely to volatilize significantly. toku-e.comamerigoscientific.comvkm.no It degrades in soil with a half-life (DT50) ranging from 21 to 82 days. vkm.no Two major metabolites have been identified in soil: 27-hydroxy-milbemycin A4 and 27-keto-milbemycin A4. vkm.no Photolysis is also an important degradation pathway in water. vkm.no
However, this compound poses a high risk to certain non-target organisms. herts.ac.uk It exhibits high acute toxicity to fish, daphnia, and bees. herts.ac.uk Therefore, comprehensive environmental risk assessments are essential to ensure that its use does not lead to unreasonable adverse effects on the environment. epa.gov
These assessments should consider various exposure scenarios and the potential impact on sensitive ecosystems. Based on these assessments, mitigation strategies can be developed and implemented.
Future research and regulatory efforts should focus on:
Long-term environmental monitoring: Conducting long-term studies to monitor the persistence and accumulation of this compound and its metabolites in soil and aquatic environments under real-world agricultural conditions.
Ecotoxicological studies on non-target organisms: Expanding the range of non-target species tested to gain a more complete picture of the potential ecological impacts.
Development of mitigation measures: Investigating and promoting practices that can reduce environmental exposure, such as the use of buffer zones around water bodies, precision application technologies, and formulations with reduced runoff potential.
Table 1: Environmental Fate of this compound
| Parameter | Value | Reference |
|---|---|---|
| Soil Degradation (DT50) | 21-82 days | vkm.no |
| Soil Degradation (DT90) | 69-271 days | vkm.no |
| Major Soil Metabolites | 27-hydroxy-milbemycin A4, 27-keto-milbemycin A4 | vkm.no |
| Water Photolysis (DT50) | 7.5 days (light), 27 days (dark) | vkm.no |
| Vapour Pressure | <1.3x10-5 Pa | vkm.no |
Q & A
Basic: What are the structural and compositional characteristics of Milbemectin A4, and how do these influence its bioactivity?
This compound is a macrocyclic lactone acaricide/nematicide composed of a 3:7 ratio of Milbemycin A3 and A4 isomers . Structural differences between these isomers (e.g., substituent positions) affect binding affinity to glutamate-gated chloride channels in target organisms, influencing potency . Key analytical methods for characterization include:
- HPLC-MS : To quantify isomer ratios and purity.
- NMR : To confirm stereochemical configurations critical for bioactivity.
- Bioassays : IC50 values (e.g., 5.3 µg/mL against adult spider mites) should be correlated with structural data to establish structure-activity relationships (SAR) .
Basic: What validated analytical methods are recommended for quantifying this compound in environmental or biological matrices?
Methodological rigor is essential for reproducibility:
- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate this compound from complex matrices.
- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) achieves baseline separation of A3 and A4 isomers .
- Validation Parameters :
- Linearity : R² ≥ 0.99 across 1–100 µg/mL.
- LOD/LOQ : ≤0.5 µg/mL and ≤1.5 µg/mL, respectively.
- Recovery : 85–110% with inter-day precision <15% RSD .
Basic: What standardized bioassay protocols evaluate this compound’s efficacy against target species?
Adopt OECD or IRAC guidelines for consistency:
- Invertebrate Bioassays :
- Controls : Include solvent-only and positive controls (e.g., abamectin) to validate assay sensitivity .
Advanced: How should dose-response experiments be designed to assess this compound’s efficacy against resistant arthropod populations?
- Variables :
- Independent : Milbemectin concentration, exposure time, resistant vs. susceptible strains.
- Dependent : Mortality rate, LC50/LC90 values, resistance ratios.
- Statistical Power : Use ≥3 biological replicates and non-linear regression models (e.g., log-logistic) to estimate parameters.
- Data Interpretation : Compare resistance mechanisms (e.g., metabolic detoxification vs. target-site mutations) using RNA-seq or enzymatic assays .
Advanced: How can contradictions in reported efficacy data for this compound across studies be resolved?
Contradictions often arise from methodological variability:
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines; adjust for covariates (e.g., temperature, application method).
- Sensitivity Analysis : Identify outliers by testing robustness of conclusions to exclusion of specific datasets.
- Replication Studies : Standardize protocols (e.g., ISO 11267 for soil nematodes) to isolate confounding factors .
Advanced: What in silico strategies predict this compound’s molecular targets and resistance evolution?
- Molecular Docking : Use AutoDock Vina to model interactions with glutamate-gated chloride channels (e.g., Homo sapiens β1 subunit vs. arthropod homologs).
- QSAR Models : Train on IC50 data to predict bioactivity against non-target species.
- Resistance Forecasting : Simulate mutation impacts (e.g., A309V substitution) via molecular dynamics .
Advanced: How can formulation studies optimize this compound’s stability under environmental stressors?
- Experimental Design :
- Variables : pH (4–9), UV exposure, temperature (4–40°C).
- Analytics : Monitor degradation via HPLC-UV and quantify half-life (t½).
- Stabilizers : Test adjuvants (e.g., antioxidants like BHT) to enhance photostability.
- Data Presentation : Use Arrhenius plots to predict shelf-life under field conditions .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., HPLC gradient profiles, bioassay temperatures) in supplementary materials .
- Ethics : For studies involving non-target organisms, comply with institutional animal care protocols and cite approval codes .
- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
